molecular formula C22H36N4O4 B12904594 trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) CAS No. 33001-95-5

trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)

Cat. No.: B12904594
CAS No.: 33001-95-5
M. Wt: 420.5 g/mol
InChI Key: DCRVJDDDCGIYPJ-UHFFFAOYSA-N
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Description

1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione): is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with dimethyl groups and linked to pyrrolidine-2,5-dione moieties through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 2,5-dimethylpiperazine.

    Attachment of Methylene Bridges: The dimethylpiperazine is then reacted with formaldehyde to introduce methylene bridges.

    Formation of Pyrrolidine-2,5-dione Moieties: The final step involves the reaction of the intermediate with ethyl acetoacetate to form the pyrrolidine-2,5-dione moieties.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges and the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridges.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-cyclohexyl-1-propanone)
  • 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-phenylprop-2-en-1-one)

Uniqueness:

  • The presence of pyrrolidine-2,5-dione moieties distinguishes it from other similar compounds.
  • Its specific substitution pattern and functional groups confer unique chemical and biological properties.

Properties

CAS No.

33001-95-5

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3

InChI Key

DCRVJDDDCGIYPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C

Origin of Product

United States

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